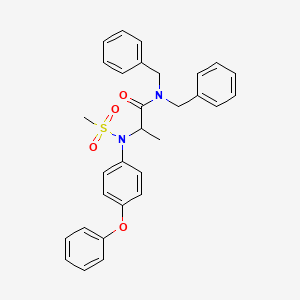
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is a complex organic compound that belongs to the class of sulfonyl-containing amides These compounds are often studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” typically involves multiple steps:
Formation of the Alaninamide Backbone: The starting material, alanine, is converted to its amide form through a reaction with an appropriate amine.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the alaninamide.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, often using methylsulfonyl chloride in the presence of a base.
N-Benzylation: The final step involves the benzylation of the nitrogen atoms, typically using benzyl bromide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.
科学研究应用
Chemistry
In chemistry, “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its sulfonyl and phenoxyphenyl groups suggest it could interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonyl group could play a role in binding to biological targets, while the phenoxyphenyl group might influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide: Similar structure but with a methoxy group instead of a phenoxy group.
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)alaninamide: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
“N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is unique due to the presence of the phenoxyphenyl group, which may impart different chemical and biological properties compared to its analogs. This uniqueness could make it a valuable compound for specific applications in research and industry.
属性
分子式 |
C30H30N2O4S |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
N,N-dibenzyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C30H30N2O4S/c1-24(30(33)31(22-25-12-6-3-7-13-25)23-26-14-8-4-9-15-26)32(37(2,34)35)27-18-20-29(21-19-27)36-28-16-10-5-11-17-28/h3-21,24H,22-23H2,1-2H3 |
InChI 键 |
ISLIBXLDSXPVKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457463.png)
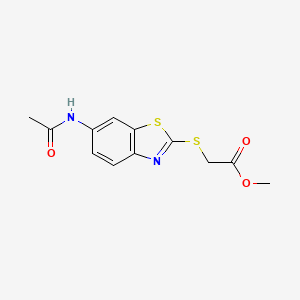
![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)
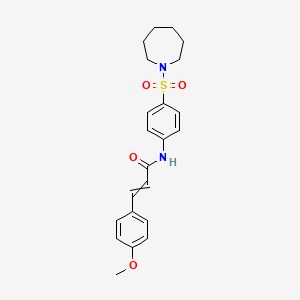
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
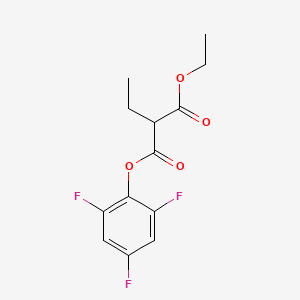
![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
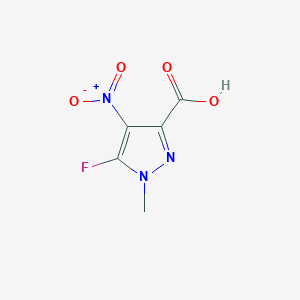
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
